molecular formula C9H18ClNO B3158688 Decahydroisoquinolin-4a-ol hydrochloride CAS No. 860371-35-3

Decahydroisoquinolin-4a-ol hydrochloride

Cat. No. B3158688
CAS RN: 860371-35-3
M. Wt: 191.7 g/mol
InChI Key: YPFAFIHBCMTKFM-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-4a-ol hydrochloride, also known as DHQ, is a synthetic compound used in scientific experiments. It has the IUPAC name (4aS,8aS)-octahydro-4a (2H)-isoquinolinol hydrochloride . The CAS Number is 81562-78-9 .


Molecular Structure Analysis

The molecular formula of Decahydroisoquinolin-4a-ol hydrochloride is C9H18ClNO. The InChI code is 1S/C9H17NO.ClH/c11-9-4-2-1-3-8 (9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1 .


Physical And Chemical Properties Analysis

Decahydroisoquinolin-4a-ol hydrochloride is a powder . It has a molecular weight of 191.7 . The compound is stored at room temperature .

Scientific Research Applications

Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives, including those similar to "Decahydroisoquinolin-4a-ol hydrochloride," have been extensively studied for their diverse pharmacological activities. These compounds have shown significant promise in medicinal chemistry due to their biological activities and potential therapeutic applications. For instance, isoquinoline alkaloids and their N-oxides isolated from different plant species exhibit antimicrobial, antibacterial, antitumor, and other activities, highlighting their importance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015). Additionally, the structural modification of isoquinolines, such as 8-hydroxyquinoline derivatives, has been explored to develop more potent drug molecules for various diseases including cancer, HIV, and neurodegenerative disorders, leveraging their metal chelation properties (Gupta, Luxami, & Paul, 2021).

Antioxidant and Anticancer Properties

Isoquinoline derivatives also show significant antioxidant and anticancer properties. The study of antioxidants and their implications in various fields, including the use of chemical methods together with electrochemical methods, has resulted in the clarification of the operating mechanisms and kinetics of processes involving several antioxidants, suggesting potential applications in treating complex samples with high antioxidant activity (Munteanu & Apetrei, 2021).

Environmental and Therapeutic Applications

Research on isoquinoline derivatives extends to environmental applications, including the enzymatic approach for the remediation/degradation of various organic pollutants. Enzymes, in the presence of certain redox mediators, have been used to enhance the efficiency of degradation of recalcitrant compounds, which points toward the environmental and therapeutic relevance of these compounds (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAFIHBCMTKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroisoquinolin-4a-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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